molecular formula C7H10N2O B3369469 2-Hydrazinyl-4-methylphenol CAS No. 235759-30-5

2-Hydrazinyl-4-methylphenol

Cat. No. B3369469
CAS RN: 235759-30-5
M. Wt: 138.17 g/mol
InChI Key: UCGNEEMEEFEBNS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylphenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a derivative of 2-methylphenol and has a hydrazine functional group attached to it. This compound is also known by its chemical name, 2-(1,3-dihydroxy-2-methylpropan-2-yl) hydrazinecarboxamide.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methylphenol is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Hydrazinyl-4-methylphenol has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces the production of reactive oxygen species, which can lead to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Hydrazinyl-4-methylphenol in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, there are some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are a number of future directions for research on 2-Hydrazinyl-4-methylphenol. One area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to optimize its use. Additionally, research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.

Scientific Research Applications

2-Hydrazinyl-4-methylphenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-hydrazinyl-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4,9-10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNEEMEEFEBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443229
Record name 2-Hydrazinyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methylphenol

CAS RN

235759-30-5
Record name 2-Hydrazinyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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